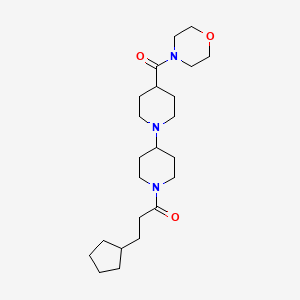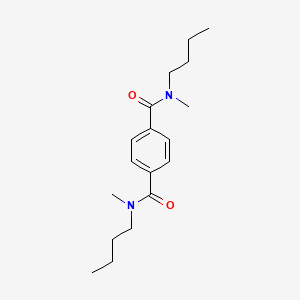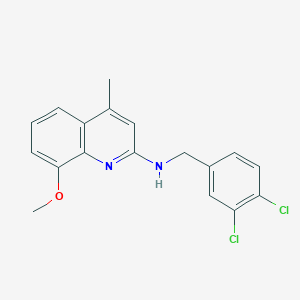
1'-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of several neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, which can help alleviate the symptoms of several neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine are primarily related to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in several physiological processes such as movement, motivation, and reward. By increasing the levels of dopamine in the brain, this compound can help alleviate the symptoms of several neurological disorders such as Parkinson's disease, ADHD, and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine for lab experiments are primarily related to its potency and selectivity as a dopamine transporter inhibitor. This compound has been shown to be highly effective in increasing the levels of dopamine in the brain, which makes it a promising candidate for the treatment of several neurological disorders. However, the limitations of using this compound for lab experiments include its potential toxicity and limited availability.
Orientations Futures
There are several future directions for the research on 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. Some of the potential areas of research include:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
2. Investigation of the potential applications of this compound in the treatment of other neurological disorders such as depression and anxiety.
3. Development of more potent and selective dopamine transporter inhibitors based on the structure of this compound.
4. Investigation of the potential side effects and toxicity of this compound to ensure its safety for human use.
Conclusion
In conclusion, 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is a promising compound that has gained significant attention in the scientific community due to its potential applications in the treatment of several neurological disorders. This compound acts as a potent inhibitor of the dopamine transporter, which increases the levels of dopamine in the brain and can help alleviate the symptoms of these disorders. Further research is needed to determine the optimal dosage and administration route, investigate potential applications in other disorders, and ensure the safety of this compound for human use.
Méthodes De Synthèse
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the reaction of 1-cyclopentyl-4-(4-morpholinylcarbonyl)piperidine with 3-bromopropionyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in the treatment of several neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, which can help alleviate the symptoms of these disorders.
Propriétés
IUPAC Name |
3-cyclopentyl-1-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O3/c27-22(6-5-19-3-1-2-4-19)25-13-9-21(10-14-25)24-11-7-20(8-12-24)23(28)26-15-17-29-18-16-26/h19-21H,1-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHXFHRUKVJJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)N3CCC(CC3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)
![2-hydroxy-2-(3-nitrophenyl)-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4989287.png)
![methyl 4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4989292.png)
![ethyl 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4989305.png)
![N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine](/img/structure/B4989314.png)


![7-benzoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4989328.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)

![8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)
![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4989353.png)

